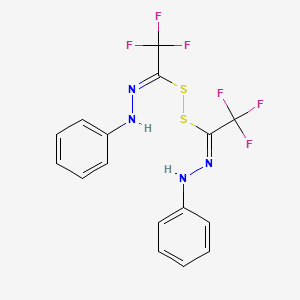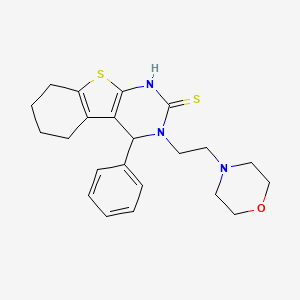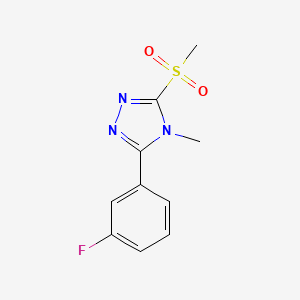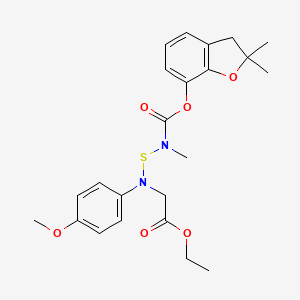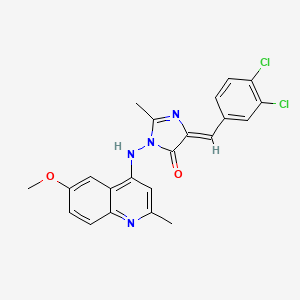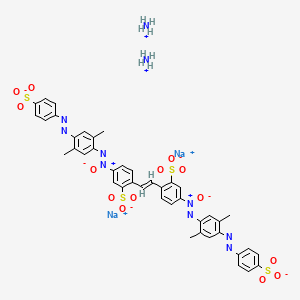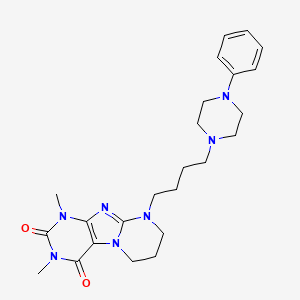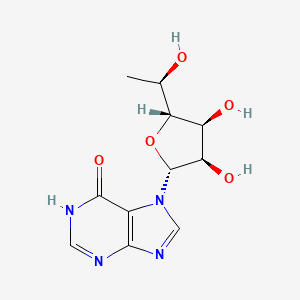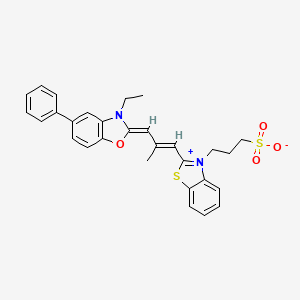
3-Ethyl-2-(2-methyl-3-(3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[3-(3-エチル-5-フェニル-1,3-ベンゾオキサゾール-2-イリデン)-2-メチルプロプ-1-エニル]-1,3-ベンゾチアゾール-3-イウム-3-イル]プロパン-1-スルホネートは、その独特の構造的特性と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、生物学的および化学的意義で知られるベンゾオキサゾールとベンゾチアゾールの部分構造を持っています。
準備方法
合成経路と反応条件
3-[2-[3-(3-エチル-5-フェニル-1,3-ベンゾオキサゾール-2-イリデン)-2-メチルプロプ-1-エニル]-1,3-ベンゾチアゾール-3-イウム-3-イル]プロパン-1-スルホネートの合成は、通常、多段階の有機反応を伴います。このプロセスは、ベンゾオキサゾールとベンゾチアゾールの中間体の調製から始まり、続いて特定の条件下でそれらを縮合して最終生成物を形成します。 これらの反応で使用される一般的な試薬には、エチルベンゼン、フェニルアミン、硫酸が含まれます .
工業生産方法
この化合物の工業生産には、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれる場合があります。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。 結晶化やクロマトグラフィーなどの技術は、最終生成物を精製するために使用されます .
化学反応の分析
反応の種類
3-[2-[3-(3-エチル-5-フェニル-1,3-ベンゾオキサゾール-2-イリデン)-2-メチルプロプ-1-エニル]-1,3-ベンゾチアゾール-3-イウム-3-イル]プロパン-1-スルホネートは、次のような様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、過マンガン酸カリウムなどの酸化剤を使用して行われます。
還元: この反応は、水素の付加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムなどの還元剤を使用して行われます。
置換: この反応は、1つの官能基を別の官能基と置換するもので、多くの場合、ハロゲンまたはアルキル化剤などの試薬を使用して行われます.
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
3-[2-[3-(3-エチル-5-フェニル-1,3-ベンゾオキサゾール-2-イリデン)-2-メチルプロプ-1-エニル]-1,3-ベンゾチアゾール-3-イウム-3-イル]プロパン-1-スルホネートは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、および特定のイオンや分子を検出するための蛍光プローブとして使用されます。
生物学: 細胞過程の研究やイメージング技術のマーカーとして使用されます。
医学: 抗癌作用や抗炎症作用など、潜在的な治療効果について調査されています。
科学的研究の応用
3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific ions or molecules.
Biology: Employed in the study of cellular processes and as a marker for imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
3-[2-[3-(3-エチル-5-フェニル-1,3-ベンゾオキサゾール-2-イリデン)-2-メチルプロプ-1-エニル]-1,3-ベンゾチアゾール-3-イウム-3-イル]プロパン-1-スルホネートの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、タンパク質または酵素に結合し、それらの活性を変化させて細胞過程に影響を与える可能性があります。 正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります .
類似化合物の比較
類似化合物
- 3-エチル-5-フェニル-1,3-ベンゾオキサゾール
- 3-エチル-5-フェニル-1,3-ベンゾチアゾール
- 2-メチルプロプ-1-エニル-ベンゾオキサゾール
- 2-メチルプロプ-1-エニル-ベンゾチアゾール
独自性
3-[2-[3-(3-エチル-5-フェニル-1,3-ベンゾオキサゾール-2-イリデン)-2-メチルプロプ-1-エニル]-1,3-ベンゾチアゾール-3-イウム-3-イル]プロパン-1-スルホネートは、ベンゾオキサゾールとベンゾチアゾールの部分構造を組み合わせているため、独特です。これらの部分構造は、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 3-ethyl-5-phenyl-1,3-benzoxazole
- 3-ethyl-5-phenyl-1,3-benzothiazole
- 2-methylprop-1-enyl-benzoxazole
- 2-methylprop-1-enyl-benzothiazole
Uniqueness
3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is unique due to its combined benzoxazole and benzothiazole moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
35574-16-4 |
|---|---|
分子式 |
C29H28N2O4S2 |
分子量 |
532.7 g/mol |
IUPAC名 |
3-[2-[(E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H28N2O4S2/c1-3-30-25-20-23(22-10-5-4-6-11-22)14-15-26(25)35-28(30)18-21(2)19-29-31(16-9-17-37(32,33)34)24-12-7-8-13-27(24)36-29/h4-8,10-15,18-20H,3,9,16-17H2,1-2H3 |
InChIキー |
VJWNCYZOZWZRNV-UHFFFAOYSA-N |
異性体SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C(=C\C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])\C |
正規SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC(=CC4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


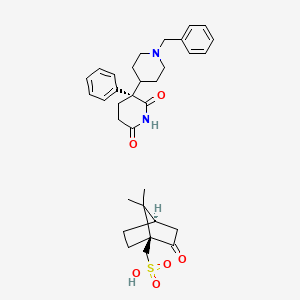
![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)
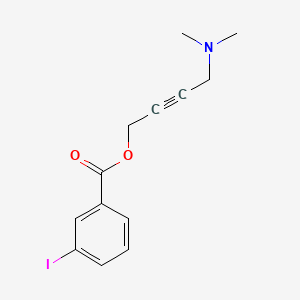
![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
